Cas no 2060032-02-0 (2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile)

2-[(5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl)]propanenitrile is a heterocyclic nitrile compound featuring a 1,3,4-thiadiazole core with a hydroxymethyl substituent. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The hydroxymethyl group enhances solubility and provides a versatile handle for further functionalization, while the thiadiazole ring contributes to stability and potential bioactivity. The nitrile moiety offers additional reactivity for coupling or cyclization reactions. Its balanced polarity and functional group compatibility make it a valuable building block in organic synthesis, particularly for constructing complex heterocyclic frameworks. Careful handling is advised due to the potential reactivity of the nitrile and thiadiazole components.
2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile structure
2060032-02-0 structure
Product name:2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile
CAS No:2060032-02-0
MF:C6H7N3OS
MW:169.204279184341
MDL:MFCD30486515
CID:5193187
PubChem ID:131560025

2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-2-acetonitrile, 5-(hydroxymethyl)-α-methyl-
    • 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile
    • MDL: MFCD30486515
    • Inchi: 1S/C6H7N3OS/c1-4(2-7)6-9-8-5(3-10)11-6/h4,10H,3H2,1H3
    • InChI Key: LZUFKBJHFYJDET-UHFFFAOYSA-N
    • SMILES: C(C1=NN=C(CO)S1)(C)C#N

2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-328334-1.0g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
1g
$0.0 2023-06-07
Enamine
EN300-328334-0.1g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
0.1g
$1484.0 2023-09-04
Enamine
EN300-328334-0.25g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
0.25g
$1551.0 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01008465-1g
2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0 95%
1g
¥8323.0 2023-03-11
Enamine
EN300-328334-10.0g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
10.0g
$7250.0 2023-02-23
Enamine
EN300-328334-0.05g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
0.05g
$1417.0 2023-09-04
Enamine
EN300-328334-1g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
1g
$1686.0 2023-09-04
Enamine
EN300-328334-0.5g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
0.5g
$1619.0 2023-09-04
Enamine
EN300-328334-2.5g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
2.5g
$3304.0 2023-09-04
Enamine
EN300-328334-5.0g
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]propanenitrile
2060032-02-0
5.0g
$4890.0 2023-02-23

Additional information on 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile

Introduction to 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile (CAS No. 2060032-02-0)

2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2060032-02-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the thiadiazole class, which is well-documented for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydroxymethyl group and a cyano substituent in its molecular structure enhances its reactivity and functionality, making it a valuable scaffold for further chemical modifications and drug development.

The molecular structure of 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile consists of a thiadiazole ring system linked to a propanenitrile moiety. The thiadiazole ring is characterized by its nitrogen-sulfur-nitrogen framework, which contributes to its stability and electronic properties. The hydroxymethyl group at the 2-position of the thiadiazole ring introduces hydrophilicity, potentially improving solubility and bioavailability in biological systems. Additionally, the cyano group at the 3-position introduces electrophilic characteristics, facilitating further functionalization through nucleophilic substitution reactions. These structural features make the compound a versatile intermediate in synthetic chemistry and a promising candidate for exploring novel therapeutic agents.

In recent years, there has been growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiadiazole moiety exhibit potent antimicrobial effects against various bacterial and fungal strains. The hydroxymethyl group in 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile may enhance its ability to interact with biological targets by forming hydrogen bonds with polar residues in proteins or enzymes. This interaction could lead to inhibitory effects on key metabolic pathways in pathogens, contributing to its antimicrobial properties.

Moreover, the cyano group in the molecule can participate in further derivatization processes, allowing chemists to introduce additional functional groups such as amines or carboxylic acids. Such modifications can fine-tune the pharmacological properties of the compound, making it more effective against specific targets. For instance, introducing an amine group could enhance binding affinity to certain enzymes or receptors involved in inflammatory responses. Similarly, converting the cyano group into a carboxylic acid could improve solubility and pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile with high accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes involved in DNA replication and repair mechanisms. These interactions may lead to inhibitory effects on cancer cell proliferation and survival pathways. Additionally, the compound’s ability to cross cell membranes due to its lipophilic nature suggests potential applications in drug delivery systems designed for targeted therapies.

The synthesis of 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors under controlled conditions. The introduction of the hydroxymethyl group typically involves reduction of a nitrile or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Subsequent functionalization at the 3-position with a cyano group can be achieved through cyanation reactions using reagents like copper(I) cyanide or potassium cyanide.

Quality control and analytical characterization of 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile are critical to ensure its suitability for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and purity. NMR spectroscopy provides detailed information about atomic connectivity and chemical environment within the molecule), while MS helps determine molecular weight and fragmentation patterns indicative of purity). HPLC is used to assess impurity profiles and ensure compliance with regulatory standards.

The potential applications of 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile extend beyond pharmaceuticals into agrochemicals and material science. In agriculture), derivatives of this compound may serve as lead compounds for developing novel pesticides or herbicides due to their ability to inhibit essential enzymatic pathways in pests). In material science), the unique electronic properties of thiadiazole derivatives make them useful in designing organic semiconductors or conductive polymers for electronic applications.

Future research directions for 2-5-(hydroxymethyl)-1,3,4-thiadiazol-2-ylpropanenitrile include exploring its mechanism of action in greater detail through biochemical assays and animal models). Additionally》, developing novel synthetic routes that improve yield and sustainability would be beneficial for large-scale production). Collaborative efforts between synthetic chemists》, biochemists》, and pharmacologists are essential for translating laboratory findings into clinical applications that benefit human health).

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